molecular formula C10H11FINO B2605979 4-Fluoro-2-iodo-N-isopropylbenzamide CAS No. 1147662-84-7

4-Fluoro-2-iodo-N-isopropylbenzamide

Cat. No.: B2605979
CAS No.: 1147662-84-7
M. Wt: 307.107
InChI Key: QCBGVEDBZBUPDP-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-N-isopropylbenzamide is an organic compound with the molecular formula C10H11FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively, and an isopropyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-N-isopropylbenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: The presence of both fluorine and iodine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzamides.

    Coupling Products: Products from coupling reactions can include biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Fluoro-2-iodo-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for specific molecular targets. The isopropyl group may also contribute to its hydrophobic interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-isopropylbenzamide: Lacks the iodine atom, making it less versatile in cross-coupling reactions.

    4-Iodo-N-isopropylbenzamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.

    2-Iodo-N-isopropylbenzamide: Lacks the fluorine atom at the 4 position, which can influence its chemical reactivity.

Uniqueness

4-Fluoro-2-iodo-N-isopropylbenzamide is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential applications in various fields. The combination of these substituents allows for a broader range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-2-iodo-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBGVEDBZBUPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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